2-Oxocyclopentanecarboxylic acid

Vue d'ensemble

Description

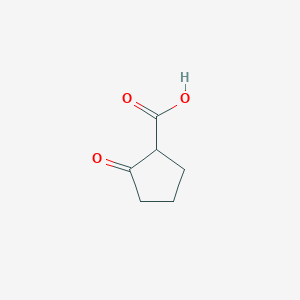

2-Oxocyclopentanecarboxylic acid is an organic compound with the molecular formula C6H8O3. It is a derivative of cyclopentanone, featuring a carboxylic acid group and a ketone group on the cyclopentane ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Oxocyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of diethyl adipate in the presence of sodium ethoxide, followed by hydrolysis and decarboxylation . Another method includes the oxidation of cyclopentanone using potassium permanganate under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale oxidation reactions. The process often employs catalysts such as iron(III) chloride to enhance the reaction efficiency and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Oxocyclopentanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce dicarboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions

Major Products:

Oxidation: Dicarboxylic acids.

Reduction: Cyclopentanecarboxylic acid.

Substitution: Derivatives with different functional groups replacing the carboxylic acid

Applications De Recherche Scientifique

2-Oxocyclopentanecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, including anti-inflammatory and analgesic drugs.

Industry: It is utilized in the production of polymers and other materials with specific properties

Mécanisme D'action

The mechanism of action of 2-oxocyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence enzyme activity, protein folding, and other biochemical processes .

Comparaison Avec Des Composés Similaires

Cyclopentanone: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

Cyclopentanecarboxylic acid: Lacks the ketone group, limiting its applications in nucleophilic addition reactions.

2-Oxocyclohexanecarboxylic acid: Similar structure but with a six-membered ring, leading to different chemical properties and reactivity

Uniqueness: 2-Oxocyclopentanecarboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on a five-membered ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Activité Biologique

2-Oxocyclopentanecarboxylic acid, also known as 3-oxocyclopentanecarboxylic acid, is a keto acid derivative with significant biological activity. This compound has garnered attention for its potential applications in pharmaceuticals and biochemistry due to its unique structural properties and reactivity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C6H8O3

- Molecular Weight : 128.13 g/mol

- CAS Number : 398-78-2

- Structure : The compound features a cyclopentane ring with a ketone and carboxylic acid functional group, contributing to its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can alter metabolic pathways. For example, it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis .

- Biohydroxylation : Studies have demonstrated that this compound can undergo biohydroxylation reactions when acted upon by engineered enzymes. This process enhances its solubility and bioavailability, making it a candidate for drug development .

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may help in mitigating oxidative stress in biological systems .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Cytochrome P450 Interaction

A study investigated the interaction of this compound with cytochrome P450 BM-3 mutants. The results indicated that the compound could serve as a substrate for these enzymes, leading to the production of hydroxylated derivatives. The total turnover number (TTN) reached up to 9200, showcasing its potential in biotransformation applications .

Case Study 2: Antioxidant Potential

In another study focused on oxidative stress, this compound was evaluated for its ability to scavenge free radicals. The DPPH assay revealed that the compound exhibited a significant reduction in DPPH radical concentration, suggesting its potential use as a natural antioxidant in food and pharmaceutical industries .

Propriétés

IUPAC Name |

2-oxocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-5-3-1-2-4(5)6(8)9/h4H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXBPINRBSNMESY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30498017 | |

| Record name | 2-Oxocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50882-16-1 | |

| Record name | 2-Oxocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the formation of 2-oxocyclopentanecarboxylic acid in aqueous solutions?

A1: this compound can be generated in aqueous solutions through a fascinating pathway. It starts with the flash photolysis of specific precursor molecules like 2-diazocyclohexane-1,3-dione. This process forms a highly reactive intermediate, 2-ketocyclopentylideneketene, which then rapidly hydrates to form the enol form of this compound. This enol then isomerizes to the more stable keto form of the acid. [, , , ]

Q2: What are the kinetic aspects of the ketonization reaction of this compound enol?

A3: The ketonization of this compound enol is a multi-step process that is significantly slower than the hydration of its precursor ketene. The rate-determining step involves proton transfer to the β-carbon of the enol. Interestingly, the reaction exhibits a complex rate profile depending on the pH of the solution. This complexity is attributed to the varying degree of ionization of the enol and carboxylic acid groups at different pH levels, affecting the proton transfer step. []

Q3: How do methyl substituents influence the keto-enol equilibrium of cyclic β-keto acids?

A4: Comparing the this compound system with its tetramethyl-substituted analog, 2-oxo-3,3,5,5-tetramethylcyclopentanecarboxylic acid, reveals the impact of steric hindrance on the equilibrium. The presence of methyl groups shifts the equilibrium towards the enol form in the tetramethylated species. This shift is likely due to the bulky methyl groups destabilizing the keto form through steric interactions, making the enol form relatively more stable. []

Q4: What analytical techniques are crucial for studying the reactions of this compound?

A5: Flash photolysis is a key technique used to study the formation and reactions of this compound. This technique allows researchers to generate and observe the highly reactive ketene intermediate and monitor its subsequent hydration to the enol and final conversion to the keto form. Additionally, bromine scavenging coupled with kinetic measurements helps determine the rates of enolization for these systems. Combining these techniques allows for the determination of crucial kinetic and thermodynamic parameters, offering a comprehensive understanding of the system's behavior. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.